molecular formula C16H21NO5S B063794 alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid CAS No. 161364-70-1

alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid

カタログ番号 B063794
CAS番号: 161364-70-1
分子量: 339.4 g/mol
InChIキー: ZAXOTPWRDKTQQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid, also known as PIO, is a synthetic thiazolidinedione compound that has been extensively studied for its potential therapeutic applications. PIO is a potent agonist of peroxisome proliferator-activated receptor-gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism.

作用機序

Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid acts as an agonist of PPAR-γ, which is a nuclear receptor that plays a crucial role in glucose and lipid metabolism. Activation of PPAR-γ by this compound leads to the upregulation of genes involved in glucose uptake and utilization, as well as the downregulation of genes involved in gluconeogenesis and lipogenesis. This compound also has anti-inflammatory and anti-atherogenic effects, which may be mediated by the inhibition of nuclear factor-kappa B (NF-κB) signaling.
Biochemical and physiological effects:
This compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease triglyceride levels in patients with type 2 diabetes mellitus. This compound has also been shown to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the treatment of cardiovascular diseases. This compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines.

実験室実験の利点と制限

Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid is a potent agonist of PPAR-γ, which makes it a valuable tool for studying the role of PPAR-γ in glucose and lipid metabolism. However, this compound has been shown to have off-target effects, which may complicate the interpretation of results. This compound has also been shown to have cytotoxic effects at high concentrations, which may limit its use in cell-based assays.

将来の方向性

Future research on alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid should focus on identifying the molecular mechanisms underlying its therapeutic effects in various diseases. Further studies are needed to elucidate the role of this compound in the regulation of glucose and lipid metabolism, as well as its anti-inflammatory and anti-atherogenic effects. Future research should also focus on identifying potential adverse effects of this compound and developing strategies to minimize these effects. Finally, future research should explore the potential of this compound as a therapeutic agent in other diseases, such as cancer and neurodegenerative diseases.

合成法

Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid can be synthesized using a multistep reaction starting from 2-methoxyphenol and 3-chloropropanoic acid. The synthesis involves the reaction of 2-methoxyphenol with thionyl chloride to form 2-methoxyphenyl chloromethyl ether, which is then reacted with 3-chloropropanoic acid to form the intermediate 2-((2-methoxyphenoxy)methyl)propanoic acid. The final step involves the reaction of the intermediate with thiazolidine-2,4-dione to form this compound.

科学的研究の応用

Alpha,alpha-Dimethyl-2-((2-methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid has been extensively studied for its potential therapeutic applications in various diseases, including type 2 diabetes mellitus, metabolic syndrome, and cardiovascular diseases. This compound has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease triglyceride levels in patients with type 2 diabetes mellitus. This compound has also been shown to have anti-inflammatory and anti-atherogenic effects, which may be beneficial in the treatment of cardiovascular diseases.

特性

CAS番号

161364-70-1

分子式

C16H21NO5S

分子量

339.4 g/mol

IUPAC名

3-[2-[(2-methoxyphenoxy)methyl]-1,3-thiazolidin-3-yl]-2,2-dimethyl-3-oxopropanoic acid

InChI

InChI=1S/C16H21NO5S/c1-16(2,15(19)20)14(18)17-8-9-23-13(17)10-22-12-7-5-4-6-11(12)21-3/h4-7,13H,8-10H2,1-3H3,(H,19,20)

InChIキー

ZAXOTPWRDKTQQT-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)N1CCSC1COC2=CC=CC=C2OC)C(=O)O

正規SMILES

CC(C)(C(=O)N1CCSC1COC2=CC=CC=C2OC)C(=O)O

同義語

3-Thiazolidinepropanoic acid, alpha,alpha-dimethyl-2-((2-methoxyphenox y)methyl)-beta-oxo-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。